3-(4-Nitrophenoxy)azetidine hydrochloride
Overview
Description
Synthesis Analysis
Azetidines are synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Recent advances in the synthesis of azetidines include new [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Molecular Structure Analysis
The molecular formula of 3-(4-Nitrophenoxy)azetidine hydrochloride is C9H11ClN2O3.Chemical Reactions Analysis
Azetidines are highly reactive due to their ring strain. They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Scientific Research Applications
Synthesis and Derivatization for Drug-Like Compounds
Azetidines, including derivatives like 3-(4-Nitrophenoxy)azetidine hydrochloride, are crucial in synthesizing drug-like compounds. A study by Denis et al. (2018) demonstrates the synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols, which are then used to create drug-like compounds through further derivatization (Denis et al., 2018).
Biological Activity in Cancer Treatment
The biological activity of azetidinone derivatives, a category that includes 3-(4-Nitrophenoxy)azetidine hydrochloride, has been explored in cancer treatment. Chimento et al. (2013) found that 3-chloro-azetidin-2-one derivatives exhibit antiproliferative activity on human breast cancer cell lines (Chimento et al., 2013).
Broad Applications in Medicinal Chemistry
The diverse applications of azetidines in medicinal chemistry, including azetidine-2-ones and related compounds, are highlighted in a comprehensive review by Singh et al. (2008). This includes their use as precursors in synthesizing various bioactive compounds (Singh et al., 2008).
Antibacterial and Antifungal Properties
Samadhiya et al. (2013) explored the synthesis of azetidinone derivatives with promising antibacterial and antifungal activities. This indicates potential applications of 3-(4-Nitrophenoxy)azetidine hydrochloride in creating compounds with similar properties (Samadhiya et al., 2013).
Synthesis of Novel Azetidinone Derivatives
Patel and Desai (2004) conducted research on synthesizing novel azetidinone derivatives, which includes compounds related to 3-(4-Nitrophenoxy)azetidine hydrochloride. Their findings contribute to the broad scope of azetidine chemistry (Patel & Desai, 2004).
Safety And Hazards
Azetidine hydrochloride causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
Azetidines have been used in organic synthesis and medicinal chemistry due to their unique reactivity that can be triggered under appropriate reaction conditions . They have been used as motifs in drug discovery, polymerization, and chiral templates . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
properties
IUPAC Name |
3-(4-nitrophenoxy)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOMRFYSHTTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)azetidine hydrochloride | |
CAS RN |
1803610-95-8 | |
Record name | Azetidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-nitrophenoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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